1-Bromo-4-(2,2,2-trifluoroethyl)benzene
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Overview
Description
1-Bromo-4-(2,2,2-trifluoroethyl)benzene is an organic compound with the chemical formula C8H6BrF3. It is a colorless to pale yellow liquid with a pungent odor at room temperature. This compound is insoluble in water but soluble in organic solvents such as ethanol and acetone . It is commonly used as a chemical intermediate in organic synthesis reactions, particularly in the preparation of drugs, dyes, pesticides, and other organic compounds .
Mechanism of Action
Target of Action
1-Bromo-4-(2,2,2-trifluoroethyl)benzene is an organic compound that is primarily used as a chemical intermediate in organic synthesis reactions . The specific targets of this compound can vary depending on the context of its use. It’s important to note that the compound can potentially cause irritation to the skin, eyes, and respiratory system .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a sealed container, away from fire and oxidizing agents . Additionally, temperature can influence the compound’s state and reactivity, as it is a liquid at room temperature .
Preparation Methods
1-Bromo-4-(2,2,2-trifluoroethyl)benzene is generally prepared by chemical synthesis. One common method involves reacting 1,4-diphenyl-2-butanone with bromine in the presence of a catalyst to obtain the desired product . The reaction conditions typically include controlled temperature and pressure to ensure the efficient formation of the compound. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
1-Bromo-4-(2,2,2-trifluoroethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, alkoxide, or amine groups. Common reagents for these reactions include sodium hydroxide, potassium tert-butoxide, and ammonia.
Reduction Reactions: The compound can be reduced to form 1-(2,2,2-trifluoroethyl)benzene using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: Oxidation of the compound can lead to the formation of 4-(2,2,2-trifluoroethyl)benzoic acid using oxidizing agents like potassium permanganate or chromium trioxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Bromo-4-(2,2,2-trifluoroethyl)benzene has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its trifluoroethyl group imparts unique properties to the resulting compounds, making them useful in various chemical reactions.
Biology: The compound is used in the development of biologically active molecules, including pharmaceuticals and agrochemicals. Its ability to undergo substitution reactions makes it a valuable intermediate in the synthesis of bioactive compounds.
Medicine: It is utilized in the synthesis of potential drug candidates, particularly those targeting specific molecular pathways. The trifluoroethyl group can enhance the metabolic stability and bioavailability of the resulting drugs.
Industry: The compound is used in the production of specialty chemicals, including dyes and pesticides. Its unique chemical properties make it suitable for various industrial applications.
Comparison with Similar Compounds
1-Bromo-4-(2,2,2-trifluoroethyl)benzene can be compared with other similar compounds, such as:
1-Bromo-4-fluoro-2-(2,2,2-trifluoroethyl)benzene: This compound has a fluorine atom in place of one of the hydrogen atoms on the benzene ring, which can affect its reactivity and chemical properties.
1-Bromomethyl-4-(2,2,2-trifluoroethyl)benzene: This compound has a bromomethyl group instead of a bromine atom directly attached to the benzene ring, which can influence its reactivity in substitution reactions.
1-Bromo-4-ethoxy-2-(trifluoromethyl)benzene: This compound has an ethoxy group and a trifluoromethyl group, which can alter its chemical behavior compared to this compound.
The uniqueness of this compound lies in its specific combination of a bromine atom and a trifluoroethyl group, which imparts distinct reactivity and chemical properties.
Properties
IUPAC Name |
1-bromo-4-(2,2,2-trifluoroethyl)benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF3/c9-7-3-1-6(2-4-7)5-8(10,11)12/h1-4H,5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYERREWLUUWURN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(F)(F)F)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40435357 |
Source
|
Record name | 1-bromo-4-(2,2,2-trifluoroethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40435357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
155820-88-5 |
Source
|
Record name | 1-bromo-4-(2,2,2-trifluoroethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40435357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-bromo-4-(2,2,2-trifluoroethyl)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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